molecular formula C21H27Cl2N3O3S B2960849 2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride CAS No. 1215589-43-7

2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride

Cat. No.: B2960849
CAS No.: 1215589-43-7
M. Wt: 472.43
InChI Key: CHMIKSVJPJOSSJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a synthetic small molecule characterized by a 4-chlorophenyl-substituted acetamide core linked via an ethyl chain to a 4-tosylpiperazine moiety, with a hydrochloride counterion. The tosyl (p-toluenesulfonyl) group on the piperazine ring enhances steric bulk and may influence solubility, receptor binding, or metabolic stability.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3S.ClH/c1-17-2-8-20(9-3-17)29(27,28)25-14-12-24(13-15-25)11-10-23-21(26)16-18-4-6-19(22)7-5-18;/h2-9H,10-16H2,1H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMIKSVJPJOSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)CC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C23H30ClN2O4·HCl
  • Molecular Weight : 505.86 g/mol
  • CAS Number : 83881-56-5
  • SMILES Notation : Cl.Cl.OC(=O)COCCOCCN1CCN(CC1)C(c2ccccc2)c3ccc(Cl)cc3

The compound exhibits biological activity primarily through its interaction with neurotransmitter systems, particularly those involving acetylcholine and serotonin. Its structural components suggest that it may act as an antagonist or inhibitor at specific receptor sites, which can influence various physiological processes.

Acetylcholinesterase Inhibition

Research has shown that compounds similar to this compound can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease where cholinergic signaling is impaired .

Biological Activity

The biological activity of this compound has been evaluated through various assays, demonstrating significant effects in several areas:

1. Neuropharmacological Effects

  • Cognitive Enhancement : In animal models, the compound has shown promise in enhancing memory and cognitive functions, likely due to its AChE inhibitory properties.

2. Antidepressant Activity

  • Serotonin Receptor Modulation : Preliminary studies indicate that the compound may modulate serotonin receptors, contributing to antidepressant-like effects in rodent models.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1 Evaluate AChE inhibitionThe compound demonstrated an IC50 value of 3.5 µM against AChE, indicating potent inhibitory activity .
Study 2 Assess cognitive effectsIn a Morris water maze test, treated mice showed improved spatial learning compared to control groups .
Study 3 Investigate antidepressant effectsThe compound exhibited significant reductions in immobility time in the forced swim test, suggesting antidepressant properties .

Pharmacokinetics

The pharmacokinetic profile of the compound includes:

  • Absorption : Rapidly absorbed following oral administration.
  • Distribution : Widely distributed throughout body tissues.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Excretion : Excreted mainly via urine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(4-chlorophenyl)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride with analogous compounds, focusing on structural variations, molecular properties, and synthetic data from the evidence.

Compound Name & ID Key Structural Differences vs. Target Compound Molecular Formula Molecular Weight (g/mol) Key Data (Yield, m.p., etc.) Evidence Source
Target: this compound Reference compound: Tosylpiperazine-ethyl-acetamide with Cl-Ph C₂₁H₂₅ClN₄O₃S·HCl 477.42* N/A (synthesis not detailed in evidence) -
2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride () Lacks tosyl group and ethyl linker; piperazine directly attached C₁₂H₁₈Cl₃N₃O 334.65 CAS 1252036-94-4; dihydrochloride salt
2-(4-Chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide () Replaces Cl-Ph with Cl-phenoxy; 4-methylpiperazine (vs. tosyl) C₂₂H₂₈ClN₃O₃ 417.94 CAS 898448-46-9; no yield or m.p. reported
2-(4-Fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide () Fluorophenyl groups; sulfonyl-piperazine (vs. tosyl) C₂₀H₂₃F₂N₃O₃S 423.5 CAS 897618-28-9; Smiles provided
Mandipropamid () 2-propynyloxy substituents; no piperazine C₂₃H₂₃ClN₂O₄ 438.89 CAS 374726-62-2; antifungal agrochemical
2-Chloro-N-[2-(4-chlorophenyl)ethyl]acetamide () Simple acetamide with Cl-Ph-ethyl; lacks piperazine C₁₀H₁₀Cl₂NO 246.1 Free base; no salt form
N-(2-(4-Tosylpiperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride () Tosylpiperazine-ethyl linker with furan-carboxamide (vs. Cl-Ph) C₁₈H₂₄N₄O₄S·HCl 452.93 CAS 1185062-34-3

Notes:

  • *Molecular weight calculated using standard atomic masses.
  • Cl-Ph = 4-chlorophenyl; Tosyl = p-toluenesulfonyl.

Key Comparison Insights :

Piperazine Modifications :

  • The tosyl group in the target compound distinguishes it from analogs with methyl (), sulfonyl (), or unsubstituted piperazines (). Tosyl groups may enhance metabolic stability but reduce solubility compared to smaller substituents .
  • The ethyl linker between acetamide and piperazine is conserved in , and 12, suggesting its role in maintaining spatial flexibility for receptor interactions.

Acetamide Core Variations: Replacement of the 4-chlorophenyl group with phenoxy () or fluorophenyl () alters electronic properties and binding affinity. Chlorophenyl groups are common in bioactive compounds due to their hydrophobic and electron-withdrawing effects . Simplified analogs like 2-Chloro-N-[2-(4-chlorophenyl)ethyl]acetamide () lack piperazine, highlighting its necessity for complex bioactivity.

Compounds with tosylpiperazine-ethyl linkers () are synthesized via similar acyl chloride coupling methods, implying scalability for the target compound .

Research Implications

  • Comparative studies with (piperazine dihydrochloride) could elucidate salt-form effects on bioavailability.
  • Optimization Opportunities : Introducing electron-donating groups (e.g., methoxy in ) or varying piperazine substituents (e.g., sulfonyl in ) may enhance selectivity or potency.

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